N-Acetyldopamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[2-(3,4-dihydroxyphenyl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-7(12)11-5-4-8-2-3-9(13)10(14)6-8/h2-3,6,13-14H,4-5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFSAJYZMIPNPHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC(=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70179656 | |
| Record name | N-Acetyldopamine | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2494-12-4 | |
| Record name | N-Acetyldopamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2494-12-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N-Acetyldopamine | |
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| Record name | 2494-12-4 | |
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| Record name | N-Acetyldopamine | |
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| Record name | N-(3,4-dihydroxyphenethyl)acetamide | |
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| Record name | N-Acetyldopamine | |
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| Record name | N-Acetyldopamine | |
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Biosynthesis of N Acetyldopamine
Precursor Pathways: Tyrosine to Dopamine (B1211576)
The journey to N-Acetyldopamine begins with the synthesis of its direct precursor, dopamine. This process starts with the amino acid L-tyrosine. nih.govyoutube.com The conversion of tyrosine to dopamine is a critical pathway for the synthesis of all catecholamine neurotransmitters and involves two primary enzymatic steps. nih.govyoutube.com
The initial and rate-limiting step in the biosynthesis of dopamine is the hydroxylation of L-tyrosine to produce L-3,4-dihydroxyphenylalanine (L-DOPA). youtube.comnih.gov This reaction is catalyzed by the enzyme tyrosine hydroxylase (TH). nih.gov TH is a monooxygenase that utilizes molecular oxygen and the cofactor tetrahydrobiopterin (B1682763) to add a hydroxyl group to the phenyl ring of tyrosine. nih.gov
The activity of tyrosine hydroxylase is tightly regulated to control the levels of catecholamines. This regulation occurs through several mechanisms, including feedback inhibition by catecholamines like dopamine. nih.govnih.gov Dopamine can bind to the enzyme, competing with the necessary cofactor and thereby reducing its activity. nih.gov Furthermore, TH activity is modulated by phosphorylation at various serine residues within its regulatory domain, which can alter its affinity for both the substrate (tyrosine) and the inhibitory catecholamines. nih.govnih.gov
Table 1: Regulation of Tyrosine Hydroxylase (TH) Activity
| Regulatory Mechanism | Description | Effect on TH Activity |
|---|---|---|
| Feedback Inhibition | Catecholamines, including dopamine, bind to TH, competing with the cofactor tetrahydrobiopterin. nih.gov | Decreases activity by inhibiting substrate and cofactor binding. nih.govnih.gov |
| Phosphorylation | Protein kinases phosphorylate serine residues (e.g., Ser40) in the regulatory domain. nih.gov | Increases activity by decreasing the affinity for inhibitory catecholamines. nih.govnih.gov |
Following the formation of L-DOPA, the next step is its conversion to dopamine. This reaction is a decarboxylation, meaning it involves the removal of a carboxyl group from the L-DOPA molecule. The enzyme responsible for this transformation is L-DOPA decarboxylase (DDC), also known as aromatic L-amino acid decarboxylase (AADC). nih.govbio-techne.comnih.gov DDC is a pyridoxal-5'-phosphate-dependent enzyme that catalyzes the final committed step in the synthesis of dopamine. nih.govnih.gov
DDC is not exclusively specific to L-DOPA; it can also catalyze the decarboxylation of other aromatic L-amino acids, leading to the synthesis of other neurotransmitters and trace amines like serotonin (B10506) and histamine. bio-techne.comrndsystems.com The widespread presence and activity of DDC ensure the efficient production of dopamine from L-DOPA in various tissues. nih.govbio-techne.com
N-Acetylation of Dopamine
The final stage in the biosynthesis of this compound is the acetylation of the primary amine group of dopamine. This reaction is a critical step in pathways such as insect cuticle tanning, where this compound serves as a precursor for sclerotizing agents. nih.gov
The enzyme that catalyzes the transfer of an acetyl group to dopamine is Arylalkylamine N-acetyltransferase (AANAT). nih.govnih.gov AANAT facilitates the transfer of an acetyl group from the donor molecule, Acetyl-Coenzyme A (Acetyl-CoA), to the amine group of an arylalkylamine substrate, such as dopamine. wikipedia.orgwikipedia.org This enzymatic reaction follows an ordered ternary-complex mechanism, where Acetyl-CoA binds to the enzyme first, followed by the binding of the arylalkylamine substrate (dopamine). wikipedia.org After the transfer of the acetyl group, Coenzyme A and the final product, this compound, are released. wikipedia.orgwikipedia.org
Arylalkylamine N-acetyltransferases belong to the GCN5-related N-acetyltransferase (GNAT) superfamily. wikipedia.orgnih.gov There are different isoforms of these enzymes, and their substrate specificity can vary. For instance, in humans, two main isoenzymes, NAT1 and NAT2, are known. NAT1 is found in a wide range of tissues, while NAT2 is primarily located in the liver and intestine. nih.gov
In various organisms, AANAT isoforms exhibit different specificities. In goldfish, for example, the AANAT1 isoform is suggested to be the primary enzyme responsible for acetylating dopamine in the gut and liver. nih.gov Studies in insects, like the red flour beetle Tribolium castaneum, have identified a specific AANAT (TcAANAT1) that acetylates dopamine to form this compound, which is essential for cuticle pigmentation and development. nih.gov While AANAT is well-known for its role in melatonin (B1676174) synthesis via the acetylation of serotonin, its ability to use dopamine as a substrate highlights its broader physiological importance. nih.govwikipedia.org Dopamine has been shown to compete with other substrates like tryptamine, indicating that it is a viable substrate for certain AANAT isoforms. nih.gov
Table 2: Substrate Specificity of Selected AANATs
| Organism/Tissue | AANAT Isoform | Primary Substrates | Product(s) |
|---|---|---|---|
| Vertebrates (general) | AANAT | Serotonin, Tryptamine, Dopamine, Phenethylamine, Tyramine (B21549) wikipedia.org | N-acetylserotonin, N-acetyltryptamine, this compound, N-acetylphenethylamine, N-acetyltyramine wikipedia.org |
| Goldfish (Gut/Liver) | AANAT1 (suggested) | Dopamine, Tryptamine nih.gov | This compound, N-acetyltryptamine nih.gov |
Acetyl-Coenzyme A (Acetyl-CoA) is an essential cofactor in the AANAT-catalyzed reaction, serving as the donor of the acetyl group. wikipedia.orgnih.gov The AANAT enzyme has a specific binding site for Acetyl-CoA. nih.govnih.gov The binding of Acetyl-CoA induces a conformational change in the enzyme, which is a common feature in the GNAT superfamily. nih.govresearchgate.net This change is crucial for the subsequent binding of the amine substrate (dopamine) and for positioning it correctly for the catalytic transfer of the acetyl group. nih.gov The reaction results in the formation of this compound and the release of Coenzyme A. wikipedia.org The availability of Acetyl-CoA is therefore a determining factor for the rate of this compound synthesis.
Table 3: Compounds Mentioned in this Article
| Compound Name | Abbreviation |
|---|---|
| This compound | NADA |
| Dopamine | DA |
| L-Tyrosine | |
| L-3,4-dihydroxyphenylalanine | L-DOPA |
| Acetyl-Coenzyme A | Acetyl-CoA |
| Coenzyme A | CoA |
| Serotonin | |
| Tryptamine | |
| Histamine | |
| Phenethylamine | |
| Tyramine | |
| N-acetylserotonin | |
| N-acetyltryptamine | |
| N-acetylphenethylamine | |
| N-acetyltyramine |
Alternative Enzymatic Pathways
Beyond the canonical pathway, the enzymatic production of this compound can occur through several alternative routes. These pathways often involve enzymes with broader substrate specificities or the acetylation of dopamine precursors.
One notable alternative pathway, observed in the desert locust (Schistocerca gregaria), initiates with the amino acid L-tyrosine. In this route, L-tyrosine is first converted to tyramine. This tyramine is then subject to metabolism that can lead to the formation of N-acetyltyramine, this compound, or N-acetyloctopamine. nih.govnih.gov This suggests a multi-step process where tyramine is first acetylated to N-acetyltyramine, which is subsequently hydroxylated to yield this compound.
The broad substrate specificity of AANATs is a key factor in these alternative pathways. For instance, studies on AANATs from the yellow fever mosquito (Aedes aegypti) have demonstrated that these enzymes can act on a variety of arylalkylamines, not just dopamine. nih.gov This promiscuity implies that in organisms with different metabolic contexts, enzymes primarily associated with the acetylation of other compounds, such as serotonin or octopamine, could also contribute to the synthesis of this compound if dopamine is present.
Furthermore, research on fish has identified multiple AANAT genes, with the resulting enzyme isoforms exhibiting distinct kinetic properties and substrate preferences. nih.gov This genetic diversity underscores the potential for specialized or alternative enzymatic routes for this compound synthesis tailored to the specific physiological needs of different tissues or organisms.
Another potential alternative involves the conversion of L-DOPA. While the direct pathway involves the decarboxylation of L-DOPA to dopamine followed by acetylation, it is conceivable that in certain cellular environments, AADC-containing cells could convert exogenous L-DOPA to dopamine, which is then available for acetylation. nih.gov
The following table summarizes the kinetic properties of AANATs from the yellow fever mosquito, illustrating their activity with various substrates.
Non-Enzymatic Formation
The spontaneous, non-enzymatic formation of this compound represents a fascinating area of biochemical research. This process relies on the inherent reactivity of dopamine and the presence of suitable acetyl donors under specific physicochemical conditions.
While direct, comprehensive studies on the non-enzymatic formation of this compound from dopamine and acetyl-CoA under physiological conditions are not extensively detailed in the available literature, the principles of non-enzymatic acetylation of other biomolecules provide a strong theoretical basis. For example, the non-enzymatic N-acetylation of lysine (B10760008) residues on proteins by acetyl-CoA is a known phenomenon. This reaction is influenced by the concentration of acetyl-CoA and the pH of the environment.
The chemical synthesis of this compound provides insights into the conditions that could favor its non-enzymatic formation. A convenient two-step chemical synthesis has been reported, highlighting that the reaction can proceed outside of a biological, enzyme-catalyzed context. nih.gov
The reactivity of dopamine itself is a crucial factor. Dopamine can undergo spontaneous oxidation, and its derivatives can be highly reactive. nih.gov The interaction of dopamine with various molecules in the cellular milieu could potentially lead to acetylation under favorable conditions. For instance, the pH of the solution can significantly impact the adsorption and reaction of dopamine on surfaces, which could be a factor in non-enzymatic reactions. mdpi.com In laboratory settings, the regeneration of dopamine sensors often involves altering the pH to weaken binding, demonstrating the influence of the chemical environment on dopamine's interactions. nih.gov
The table below outlines key factors that could influence the non-enzymatic formation of this compound, based on general principles of chemical reactivity and studies on related non-enzymatic reactions.
Biological Roles and Physiological Functions of N Acetyldopamine
Role in Cuticular Sclerotization and Pigmentation in Insects
The insect cuticle is a complex, layered structure composed mainly of chitin (B13524) filaments embedded in a proteinaceous matrix. researchgate.net When newly formed, this cuticle is soft, pliable, and pale. nih.gov Through the biochemical process of sclerotization, it becomes a hard, rigid, and often darkened exoskeleton. researchgate.netnih.gov N-Acetyldopamine is a key sclerotizing agent involved in this transformation. wikipedia.org
The general pathway begins with the amino acid tyrosine, which is hydroxylated to form 3,4-dihydroxyphenylalanine (DOPA). nih.gov DOPA is then decarboxylated to produce dopamine (B1211576). researchgate.net Subsequently, dopamine is N-acylated by the enzyme arylalkylamine N-acetyltransferase (AANAT) to yield this compound. researchgate.netnih.gov This precursor is then secreted into the cuticular matrix where it undergoes oxidation and participates in various cross-linking reactions that stabilize the cuticle. researchgate.netnih.gov The involvement of NADA is particularly associated with the formation of strong, colorless, or lightly pigmented cuticles, in contrast to its counterpart N-β-alanyldopamine (NBAD), which is typically involved in producing brown-colored cuticles. researchgate.netnih.govnih.govnih.gov
Mechanisms of Crosslinking
The transformation of the soft procuticle into a hardened sclerotin involves the covalent cross-linking of cuticular proteins and chitin chains. This compound serves as the precursor to the reactive molecules that form these cross-links. Four primary mechanisms have been identified: quinone tanning, quinone methide sclerotization, alpha, beta-sclerotization, and free radical tanning. ablesci.comresearchgate.net
Quinone Tanning
Quinone tanning is a foundational mechanism in cuticular sclerotization. nih.govcapes.gov.br It is initiated by the oxidation of this compound by cuticular phenoloxidases, such as laccases and tyrosinases, to form this compound quinone (NADA-quinone). researchgate.netresearchgate.net This NADA-quinone is a highly reactive electrophile.
The core of quinone tanning involves the reaction of these quinones with nucleophilic groups present in the side chains of cuticular proteins, such as the primary and secondary amines of lysine (B10760008) and histidine residues, as well as sulfhydryl groups from cysteine. nih.govresearchgate.net These reactions, primarily Michael-type additions, result in the formation of covalent bonds that cross-link the protein chains and connect them to the chitin network, leading to a hardened and less soluble cuticular matrix. researchgate.netresearchgate.net While quinone tanning is often associated with pigmentation, the use of NADA as the precursor typically results in a less intensely colored, often clear or yellowish, cuticle compared to the brown cuticles formed from NBAD. nih.govnih.gov
Quinone Methide Sclerotization
An alternative but related pathway is quinone methide sclerotization. capes.gov.br In this mechanism, the NADA-quinone, generated by phenoloxidase activity, serves as a substrate for another enzyme, quinone isomerase. researchgate.netresearchgate.netmdpi.com This enzyme catalyzes the tautomerization of the o-quinone into its more stable isomer, the p-quinone methide. researchgate.netmdpi.com
Alpha, Beta-Sclerotization
Alpha, beta-sclerotization, also known as β-sclerotization, is a distinct mechanism that involves the activation of the side chain of this compound. nih.govnih.gov This pathway begins with the quinone methide formed during quinone methide sclerotization. A third enzyme, quinone methide isomerase, converts the quinone methide into 1,2-dehydro-N-acetyldopamine (dehydro NADA). researchgate.netmdpi.comnih.gov
This dehydro NADA is then oxidized by phenoloxidases to generate a highly reactive bifunctional intermediate known as a quinone methide imine amide. researchgate.netresearchgate.netnih.gov This molecule is "activated" at two carbon atoms on its side chain, making it a potent cross-linking agent. nih.gov It can form adducts and cross-links with cuticular components, a process strongly associated with the formation of very hard and colorless cuticles. nih.govnih.gov While the transient formation of a dehydro NADA quinone is possible, evidence suggests the more stable and reactive quinone methide imine amide is the key species responsible for the cross-linking in this pathway. nih.govnih.gov
Free Radical Tanning
A fourth mechanism, free radical tanning, involves one-electron oxidation processes. ablesci.com Enzymes such as laccase and peroxidase can catalyze the oxidation of NADA and its derivatives, like dehydro NADA, to produce semiquinone free radicals instead of the two-electron oxidation product, a quinone. researchgate.netnih.gov
These highly reactive radicals can then undergo coupling reactions, forming dimers, oligomers, and polymers that cross-link the cuticular proteins and chitin. nih.gov Studies examining the oxidation of dehydro NADA by laccase have shown that this reaction proceeds primarily through a free radical mechanism, producing dimeric products rather than accumulating quinone intermediates. nih.gov This suggests that free radical coupling is another significant contributor to the complex chemistry of cuticular sclerotization. nih.govresearchgate.net
Enzymatic Regulation of Sclerotization
The entire process of sclerotization, from the synthesis of this compound to the final cross-linking reactions, is tightly controlled by a specific cascade of enzymes. The coordinated action of these enzymes ensures that the reactive sclerotizing agents are produced at the correct time and location within the cuticle.
The key enzymes and their roles are summarized below:
| Enzyme | Abbreviation | Function in this compound Pathway | References |
| Tyrosine Hydroxylase | TH | Catalyzes the initial biosynthetic step: the hydroxylation of tyrosine to 3,4-dihydroxyphenylalanine (DOPA). | nih.gov |
| DOPA Decarboxylase | DDC | Converts DOPA into dopamine, the immediate precursor to NADA. | researchgate.net |
| Arylalkylamine N-acetyltransferase | AANAT / Dat | Catalyzes the N-acetylation of dopamine to form this compound (NADA). | researchgate.netnih.gov |
| Phenoloxidase | PO | A class of enzymes (includes tyrosinases and laccases) that oxidize NADA to NADA-quinone and dehydro NADA to its reactive quinone methide imine amide. Crucial for quinone tanning, α,β-sclerotization, and free radical tanning. | nih.govresearchgate.netmdpi.comnih.gov |
| Laccase-2 | Lac2 | A specific type of phenoloxidase identified as a key enzyme in oxidizing catechols for sclerotization. | researchgate.netnih.govnih.gov |
| Quinone Isomerase | - | Catalyzes the tautomerization of NADA-quinone to its corresponding quinone methide. | researchgate.netresearchgate.netmdpi.com |
| Quinone Methide Isomerase | - | Converts quinone methides into 1,2-dehydro-N-acetyldopamine (dehydro NADA), the precursor for α,β-sclerotization. | researchgate.netmdpi.comnih.gov |
| Peroxidase | - | Implicated in catalyzing the one-electron oxidation of catechols to generate free radicals for the free radical tanning mechanism. | ablesci.comresearchgate.net |
The precise regulation and expression of these enzymes are critical for determining the final properties of the insect cuticle, including its hardness, flexibility, and color. nih.gov
Differential Contributions of this compound and N-β-Alanyldopamine to Cuticle Coloration
Insects utilize two primary precursors for sclerotization: this compound (NADA) and N-β-Alanyldopamine (NBAD). researchgate.netnih.gov While they share a common enzymatic pathway for activation, their contribution to the final appearance of the cuticle is markedly different. nih.gov Cuticles sclerotized using NADA are typically colorless or only lightly tanned. nih.govnih.gov In contrast, cuticles that utilize NBAD are characteristically brown. nih.gov
Research indicates this color difference arises from the distinct chemical properties of their reaction products. The oxidation of NBAD leads to the formation of colored quinone adducts, which accumulate and impart a brown hue to the cuticle. researchgate.netnih.gov NADA, which lacks the additional amino group found in NBAD, does not form these colored adducts during its cross-linking reactions, resulting in a nearly colorless cuticle. nih.gov When tested in model reactions, NBAD was found to be more effective at forming insoluble oligomers and polymers with cuticular proteins compared to NADA, which resulted in less oligomer formation and left most of the protein soluble. nih.gov
Table 2: Comparison of NADA and NBAD in Cuticle Sclerotization
| Feature | This compound (NADA) | N-β-Alanyldopamine (NBAD) |
| Primary Function | Sclerotizing precursor | Sclerotizing precursor |
| Resulting Cuticle Color | Colorless / Lightly Tanned nih.gov | Brown nih.gov |
| Chemical Basis of Color | Does not form colored quinone adducts. nih.gov | Forms and accumulates colored quinone adducts. researchgate.netnih.gov |
| Polymerization Activity | Lower formation of insoluble protein oligomers. nih.gov | Higher formation of insoluble protein oligomers. nih.gov |
Genetic Regulation of Sclerotization Pathways
The biochemical pathways that synthesize sclerotizing precursors are under precise genetic control. Much of the understanding in this area comes from studies on the metabolism of N-β-alanyldopamine (NBAD), which shares enzymatic machinery with NADA. nih.gov In Drosophila melanogaster, the genes ebony and tan are well-known for regulating a pathway for transmitter metabolism, including the synthesis and hydrolysis of NBAD. redalyc.org The ebony gene product, NBAD-synthase, conjugates β-alanine with dopamine, a critical step in producing NBAD. redalyc.org A melanic mutant of Ceratitis capitata, unable to conjugate β-alanine with dopamine in either the epidermis or the brain, supports the idea that the enzymes for this process are expressed from a single gene with different regulatory mechanisms for its expression in different tissues. nih.gov This suggests that the availability of precursors like NADA is tightly regulated at the genetic level to coincide with specific developmental events like molting and pupariation.
Neurobiological and Neuromodulatory Functions
Beyond its structural role in the cuticle, this compound is present and active within the nervous system of insects. nih.govcapes.gov.br It is considered a metabolite of dopamine, a primary neuromodulator involved in a vast array of functions including motor control, motivation, and cognitive processes. nih.govebi.ac.uk
The synthesis of this compound from L-tyrosine and tyramine (B21549) has been demonstrated in the thoracic ganglia of the locust Schistocerca gregaria. nih.gov Its presence in nervous tissue suggests a role in regulating neuronal activity. nih.govcapes.gov.br The broader dopaminergic system, from which NADA is derived, exerts its influence by binding to G protein-coupled receptors, and maintaining a balance in its signaling is crucial for physiological processes. nih.gov While the direct neuromodulatory actions of NADA are still being fully elucidated, its relationship with dopamine points towards a function in modulating synaptic transmission and neuronal communication. nih.govyoutube.com The enzymatic machinery for its synthesis is constitutively (continuously) expressed in the insect brain, unlike the transient expression seen in the epidermis during sclerotization, further supporting a distinct and ongoing role in neural function. nih.gov
Neuroprotective Effects and Mechanisms
This compound (NADA) and its derivatives are recognized for their neuroprotective potential, which stems from a combination of antioxidant, anti-inflammatory, and anti-apoptotic properties. mdpi.comnih.gov These agents can modulate complex cellular and molecular mechanisms that, when dysfunctional, contribute to brain injury and neurodegenerative diseases. mdpi.com By mitigating oxidative stress, reducing neuroinflammatory responses, and preventing programmed cell death, this compound contributes to maintaining neuronal health and function. mdpi.comnih.gov
A primary mechanism of this compound's neuroprotective action is its significant antioxidant capability. The brain's high oxygen consumption and lipid-rich environment make it particularly vulnerable to oxidative stress, a condition arising from an imbalance between the production of reactive oxygen species (ROS) and the ability of the antioxidant defense system to neutralize them. nih.gov
Research demonstrates that this compound is a potent antioxidant. nih.gov Studies on rat brain homogenates have shown that this compound effectively inhibits lipid peroxidation induced by lipopolysaccharides in a concentration-dependent manner. nih.gov This effect was found to be more potent than that of the endogenous antioxidant melatonin (B1676174). nih.gov The antioxidant activity of N-acyldopamines is critically dependent on the number of free hydroxyl groups within the dopamine's phenolic moiety. nih.gov Furthermore, this compound has been observed to attenuate the production of superoxide (B77818), a key reactive oxygen species, in cellular models. medchemexpress.com Its derivatives have also been shown to decrease peroxide levels in neuronal cell cultures, offering protection against oxidative stress-induced damage. nih.gov
| Observed Effect | Model System | Key Finding | Source |
|---|---|---|---|
| Inhibition of Lipid Peroxidation | Rat brain homogenates | Inhibited the formation of malondialdehyde (MDA) in a concentration-dependent manner; effect was stronger than melatonin. | nih.gov |
| Reduction of Superoxide Production | THP-1 cells | Attenuated LPS-stimulated superoxide production. | medchemexpress.com |
| Free Radical Scavenging | Galvinoxyl assay (for N-acyldopamines) | N-acyldopamines are potent antioxidants; activity is dependent on the hydroxyl groups in the phenolic moiety. | nih.gov |
| Protection from Oxidative Stress | Cultured cerebellar granule neurons (for N-arachidonoyldopamine) | Protected neurons from death induced by hydrogen peroxide. | nih.gov |
Neuroinflammation, often mediated by immune cells in the brain like microglia, is a key pathophysiological mechanism in many neurodegenerative diseases. nih.govnih.gov this compound and its derivatives exhibit significant anti-inflammatory properties by modulating critical signaling pathways that trigger inflammatory responses. nih.govmdpi.com Specifically, the this compound dimer (NADD), a natural compound, has been shown to effectively attenuate neuroinflammation in lipopolysaccharide (LPS)-stimulated microglial cell models. nih.govnih.gov This is achieved by reducing the production of inflammatory signals and pro-inflammatory cytokines, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govnih.gov
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory gene expression. researchgate.net In response to stimuli like LPS, NF-κB is activated and translocates to the nucleus, where it promotes the transcription of genes for pro-inflammatory molecules. nih.gov Research has demonstrated that this compound dimer (NADD) significantly inhibits the TLR4/NF-κB pathway. nih.govnih.gov In studies using BV-2 microglial cells, NADD was found to suppress the activation and nuclear translocation of NF-κB in a dose-dependent manner. nih.gov This inhibitory action blocks the downstream production of inflammatory cytokines, thereby exerting a potent anti-neuroinflammatory effect. nih.govnih.gov
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cellular responses to a wide range of stimuli, including inflammatory signals. nih.gov Activation of this pathway contributes to the inflammatory cascade. nih.gov Previous studies have indicated that this compound dimer (NADD) can suppress inflammation by inhibiting MAPK signaling pathways. nih.govnih.govnih.gov This modulation is a key component of its anti-inflammatory and cytoprotective effects.
Toll-like receptor 4 (TLR4) is a primary receptor that recognizes LPS, and its activation is a critical step in initiating neuroinflammation. nih.gov TLR4 activation can trigger downstream pathways, including the NOD-like receptor thermal protein domain associated protein 3 (NLRP3) inflammasome. nih.gov The activation of the NLRP3 inflammasome leads to the recruitment of the ASC adaptor protein and subsequent activation of Caspase-1. nih.gov Activated Caspase-1 then cleaves pro-IL-1β into its mature, active form, a potent pro-inflammatory cytokine. nih.gov
Studies have revealed that this compound dimer (NADD) directly targets and inhibits this entire cascade. nih.govnih.gov Surface plasmon resonance assays and molecular docking have shown that NADD directly binds to the TLR4-MD2 complex, blocking the initial step of the inflammatory response. nih.gov Consequently, NADD treatment leads to a dose-dependent decrease in the protein levels of TLR4, NLRP3, ASC, and cleaved-Caspase-1 in LPS-stimulated microglia. nih.govnih.gov This comprehensive inhibition of the TLR4/NLRP3/Caspase-1 pathway highlights a significant mechanism for its anti-neuroinflammatory activity. nih.gov
| Pathway | Model System | Observed Effect of this compound Dimer (NADD) | Source |
|---|---|---|---|
| NF-κB Pathway | LPS-stimulated BV-2 microglia | Suppressed the activation and nuclear translocation of NF-κB in a dose-dependent manner. | nih.gov |
| MAPK Pathway | DSS-induced ulcerative colitis model | Found to suppress inflammation by inhibiting MAPK signaling. | nih.govnih.gov |
| TLR4/NLRP3/Caspase-1 Pathway | LPS-stimulated BV-2 microglia | Directly binds to TLR4-MD2; inhibits protein levels of TLR4, NLRP3, ASC, and cleaved-Caspase-1. | nih.govnih.gov |
Apoptosis, or programmed cell death, is a critical process in the development and maintenance of the central nervous system, but its dysregulation can lead to neuronal loss and neurodegeneration. mdpi.com The neuroprotective actions of compounds like this compound are often linked to their ability to prevent or reduce apoptosis. nih.gov
The anti-apoptotic effects of this compound are closely tied to its antioxidant and anti-inflammatory properties. By reducing oxidative stress and inhibiting inflammatory cascades like the NF-κB and MAPK pathways, this compound helps to prevent the activation of cellular signals that would otherwise trigger apoptosis. mdpi.comnih.govnih.gov The inhibition of NF-κB, in particular, is strongly linked to the suppression of apoptosis. researchgate.net Furthermore, studies on related N-acyl dopamines have shown they can modulate the intrinsic apoptotic pathway, which involves mitochondrial dysfunction and the production of reactive oxygen species, further underscoring the role of this class of compounds in regulating neuronal cell survival. mdpi.com
Anti-inflammatory Properties
Immunological Roles
Beyond its physiological functions in vertebrates, this compound plays a well-established role in the immune defense mechanisms of invertebrates.
In insects, this compound is a key compound in the process of sclerotization, which is the hardening and tanning of the cuticle. wikipedia.org This process is not only essential for forming the insect's exoskeleton but also serves as a crucial component of the innate immune response. When an insect's cuticle is breached by injury or infection, a rapid defense mechanism is initiated. This involves the enzymatic cascade of phenoloxidase, which converts catechols like this compound into highly reactive quinones. wikipedia.org
These quinones are cytotoxic to invading pathogens and are integral to wound healing and immune defense. They cross-link with proteins and other molecules to form a hardened, melanized scab that seals the wound, prevents further pathogen entry, and physically encapsulates invaders in a process known as melanotic encapsulation. Therefore, the synthesis and oxidation of this compound are fundamental to the structural and immunological barrier that protects insects from infection.
Anti-inflammatory Activities
This compound and its derivatives have demonstrated notable anti-inflammatory properties through various mechanisms. Research indicates that these compounds can modulate inflammatory pathways and the production of inflammatory mediators.
This compound has been shown to decrease the production of tumor necrosis factor-alpha (TNF-α) in a dose-dependent manner in lipopolysaccharide (LPS)-stimulated THP-1 cells. mdpi.com It also results in a modest, dose-dependent decrease in superoxide production in PMA-stimulated and fMLP-stimulated HL-60 derived neutrophils. mdpi.com
Furthermore, dimers of this compound have been a particular focus of anti-inflammatory research. An this compound dimer (NADD) extracted from the traditional Chinese medicine Isaria cicada was found to suppress inflammation in a model of ulcerative colitis by inhibiting the NF-κB and MAPK signaling pathways. nih.govfrontiersin.org This same dimer, identified as (2R,3S)-2-(3′,4′-dihydroxyphenyl)-3-acetylamino-7-(N-acetyl-2″-aminoethyl)-1,4-benzodioxane, also shows potential in mitigating neuroinflammation. wikipedia.orgnih.gov It is suggested that its mechanism in this context involves the TLR4/NF-κB and NLRP3/Caspase-1 pathways. wikipedia.orgnih.gov In LPS-stimulated BV-2 microglial cells, NADD was observed to inhibit the production of nitric oxide (NO) and the pro-inflammatory cytokines IL-6 and TNF-α in a concentration-dependent manner. nih.gov
Studies on various this compound dimers isolated from sources like Periostracum Cicadae and the adult hornet Vespa velutina auraria have reinforced these findings. nih.govmdpi.com Certain dimers were shown to inhibit NO production in LPS-stimulated RAW264.7 macrophages. mdpi.com One specific dimer was particularly effective at inhibiting the generation of reactive oxygen species (ROS), NO production, and the expression of pro-inflammatory molecules.
| Compound | Model System | Observed Effect | Reported Mechanism of Action |
|---|---|---|---|
| This compound (NADA) | THP-1 cells; HL-60 derived neutrophils | Decreased TNF-α and superoxide production | Not specified |
| This compound Dimer (NADD) | DSS-induced ulcerative colitis model; LPS-stimulated BV-2 microglia | Reduced inflammation, decreased NO, IL-6, and TNF-α production | Inhibition of NF-κB, MAPK, and TLR4/NLRP3/Caspase-1 pathways |
| This compound Dimers | LPS-stimulated RAW264.7 macrophages | Inhibition of NO production | Not specified |
Regulation of T-cell Differentiation (e.g., Th1, Th17)
The influence of this compound extends to the adaptive immune system, specifically in the differentiation of T-helper (Th) cells. A study involving the bioassay-guided fractionation of an extract from Periostracum Cicadae (the shed nymphal skin of cicadas) led to the isolation of several this compound dimers and two monomers. These compounds were subsequently evaluated for their effects on the differentiation of CD4+ T cells.
The results of this research revealed that one of the this compound monomers, compound 5b, enhanced the differentiation of T-helper 1 (Th1) cells, which are characterized by the production of interferon-gamma (IFN-γ). Th1 cells are critical for mediating immune responses against intracellular pathogens and are also implicated in anti-tumor immunity. This finding suggests a potential application for certain this compound derivatives in the realm of cancer immunotherapy, where augmenting Th1 responses is a desirable outcome. The study also assessed the impact on T-helper 17 (Th17) cells, though the most significant reported effect was on the Th1 lineage.
| Compound Type | Source | T-Cell Subset Affected | Observed Effect | Potential Implication |
|---|---|---|---|---|
| This compound Monomer (Compound 5b) | Periostracum Cicadae | Th1 cells | Enhanced IFN-γ+ Th1 differentiation | Cancer immunotherapy |
| This compound Dimers | Periostracum Cicadae | Th1 and Th17 cells | Evaluated, but monomer showed most significant effect on Th1 | Further research needed |
Other Biological Activities
Beyond its immunomodulatory roles, research has begun to uncover other physiological effects of this compound derivatives.
Anti-thrombotic properties of this compound dimers
Currently, there is a lack of direct scientific evidence specifically documenting the anti-thrombotic properties of this compound dimers. However, studies on structurally related compounds offer some insights into potential activities. For example, research on N-acetylcysteine (NAC), another N-acetylated compound, has demonstrated that it can inhibit platelet function. nih.gov Specifically, NAC has been shown to reduce platelet aggregation, adhesion, and intracellular calcium mobilization. nih.gov Furthermore, in vitro studies have indicated that NAC can decrease the activity of coagulation factors II, VII, IX, and X. nih.govnih.gov While these findings pertain to NAC, they suggest that the N-acetylated structure may have a role in modulating hemostasis, highlighting a potential avenue for future investigation into the anti-thrombotic capabilities of this compound dimers.
Inhibitory effects on COX-1 and COX-2
The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key players in the inflammatory process, responsible for the synthesis of prostaglandins. The inhibition of these enzymes is a primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs). Research into the anti-inflammatory mechanisms of this compound derivatives has shown an interaction with these enzymes.
A study on this compound dimers isolated from Periostracum Cicadae found that one of the new dimers was more effective than its counterpart at inhibiting the expression of several pro-inflammatory molecules in LPS-induced RAW264.7 cells, including cyclooxygenase-2 (COX-2). The inhibition of COX-2 expression suggests that part of the anti-inflammatory effect of this this compound dimer is mediated through the reduction of prostaglandin (B15479496) synthesis at inflammatory sites. The study did not specify a similar inhibitory effect on COX-1.
Analytical Methodologies for N Acetyldopamine Research
Spectroscopic Techniques (e.g., HRESIMS, NMR, ECD)
Spectroscopic methods are fundamental for determining the precise chemical structure and stereochemistry of N-Acetyldopamine and its derivatives.
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is employed to establish the molecular formula of this compound derivatives with high accuracy. For instance, in the analysis of this compound dimers from Vespa velutina auraria Smith, HRESIMS was used to determine the molecular formulas of new compounds, such as C₁₈H₁₇NO₇ for veslumide A. mdpi.com
Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H and ¹³C NMR) and 2D (HSQC, HMBC) experiments, is indispensable for elucidating the connectivity of atoms within a molecule. The structures of this compound dimers isolated from the insect Oxya chinensis sinuosa were identified using MS and NMR techniques. nih.gov In some studies, complete 1D and 2D NMR data for this compound dimers have been reported for the first time, providing a crucial reference for future research. kstudy.com
Electronic Circular Dichroism (ECD) is a powerful technique for determining the absolute configuration of chiral molecules. In the study of this compound dimers, ECD calculations were performed to clarify the absolute configurations of newly discovered compounds. mdpi.com For example, the calculated ECD spectrum for a specific stereoisomer (2S,3R-2) was found to be in good agreement with the experimental spectrum, confirming its absolute configuration. mdpi.com
| Technique | Application in this compound Research | Example Finding | Reference |
| HRESIMS | Determination of elemental composition and molecular formula. | Established the molecular formula of a new this compound dimer as C₁₇H₁₅NO₇. | mdpi.com |
| NMR | Elucidation of the chemical structure and atomic connectivity. | Identified the structures of two this compound dimers (DAB1 and DAB2) from Oxya chinensis sinuosa. | nih.gov |
| ECD | Determination of the absolute configuration of chiral centers. | Confirmed the absolute configuration of a novel this compound dimer, veslumide A, as 2S,3R. | mdpi.com |
Chromatographic Techniques (e.g., HPLC-MS/MS, GC-MS, Pre-HPLC)
Chromatographic techniques are essential for the separation, identification, and quantification of this compound and its metabolites from complex biological matrices.
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) or Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS/MS) is a highly sensitive and specific method for analyzing this compound oligomers. One study systematically investigated the metabolic profile of total this compound oligomers from Cicadae Periostracum in rats using UPLC-QTOF-MS/MS, identifying 34 prototype compounds and 15 metabolites. nih.gov This technique has also been used to analyze the products of reactions between this compound and other molecules in insect cuticle sclerotization. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable tool, particularly for analyzing volatile derivatives of this compound. For instance, the volatile composition of Vespa velutina auraria was determined using GC-MS, providing context for the presence of this compound derivatives. mdpi.com The general methodology for GC-MS involves separating compounds in a gas chromatograph and then identifying them based on their mass-to-charge ratio using a mass spectrometer. biomedpharmajournal.org
Preparative High-Performance Liquid Chromatography (Pre-HPLC) is utilized for the purification of specific this compound compounds from extracts for further structural elucidation and biological activity testing. For example, two major products from the reaction of this compound quinone with N-acetylhistidine were purified by semipreparative reversed-phase liquid chromatography. nih.gov
| Technique | Application in this compound Research | Example Finding | Reference |
| HPLC-MS/MS | Separation, identification, and quantification of this compound and its metabolites in biological samples. | Identified and characterized metabolites of this compound oligomers in rat plasma, urine, bile, and feces. | nih.gov |
| GC-MS | Analysis of volatile and semi-volatile compounds in complex mixtures. | Determined the volatile composition of Vespa velutina auraria, an insect known to contain this compound derivatives. | mdpi.com |
| Pre-HPLC | Purification of individual this compound compounds for further analysis. | Isolated two major reaction products of this compound quinone for structural identification. | nih.gov |
Immunological Assays (e.g., ELISA, Immunofluorescence)
Immunological assays are used to quantify the production of signaling molecules, such as cytokines, in response to treatment with this compound derivatives, providing insights into their biological activities.
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method to measure the concentration of specific proteins, such as pro-inflammatory cytokines, in cell culture supernatants. In a study investigating the anti-neuroinflammatory effects of an this compound dimer (NADD), ELISA was used to show that NADD attenuated the production of tumor necrosis factor (TNF)-α, interleukin (IL)-1β, and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated BV-2 microglia. nih.govnih.gov
Immunofluorescence is a technique that uses fluorescently labeled antibodies to visualize the localization of specific proteins within cells. While direct examples of immunofluorescence for this compound itself are less common, this technique is a standard method in the broader cell biology research used to study the effects of compounds on cellular structures and protein expression.
Cellular Assays (e.g., Cell Viability, Apoptosis, ROS/NO detection)
Cellular assays are critical for evaluating the biological effects of this compound and its derivatives at the cellular level, including their cytotoxicity and antioxidant properties.
Cell Viability Assays, such as the CCK8 assay, are used to determine the cytotoxic effects of a compound on cells. One study demonstrated that an this compound dimer (NADD) had no toxic effects on BV-2 microglial cells. nih.gov Similarly, the viability of RAW 264.7 cells was assessed in the presence of this compound dimers from Oxya chinensis sinuosa, with results indicating non-significant changes in cell viability up to a concentration of 250 µM for one of the dimers. nih.gov
Apoptosis Assays are employed to determine if a compound induces programmed cell death. These assays can detect key events in apoptosis, such as the exposure of phosphatidylserine (B164497) on the cell surface (e.g., using Annexin V staining) or DNA fragmentation (e.g., TUNEL assay). promega.comnih.gov While specific apoptosis assay results for this compound were not detailed in the provided context, these are standard methods to assess the mechanism of cell death induced by a compound. youtube.com
Reactive Oxygen Species (ROS) and Nitric Oxide (NO) Detection assays are used to measure the antioxidant and anti-inflammatory properties of this compound derivatives. The production of NO can be measured using a Griess reagent assay, while intracellular ROS levels can be detected using fluorescent probes like DCFH-DA. mdpi.com Studies have shown that this compound dimers can inhibit the production of NO in LPS-stimulated macrophage cells and reduce ROS levels in neuronal cells. mdpi.comnih.gov For instance, an this compound dimer (NADD) was found to attenuate inflammatory signals, including NO and ROS, in LPS-stimulated BV-2 microglia. nih.gov
| Assay | Purpose in this compound Research | Example Finding | Reference |
| Cell Viability | To assess the cytotoxicity of this compound derivatives. | An this compound dimer (DAB1) showed no significant effect on the viability of RAW 264.7 cells at concentrations up to 250 µM. | nih.gov |
| Apoptosis | To determine if cell death occurs via programmed cell death pathways. | Standard assays like Annexin V are used to differentiate between live, apoptotic, and necrotic cells. | promega.comyoutube.com |
| ROS/NO Detection | To measure the antioxidant and anti-inflammatory potential. | An this compound dimer (NADD) significantly reduced the production of NO and ROS in activated microglial cells. | nih.govnih.gov |
Molecular Techniques (e.g., Quantitative RT-PCR, Western Blot, Transcriptome Analysis)
Molecular techniques are employed to investigate the mechanisms of action of this compound by examining changes in gene and protein expression.
Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) is used to quantify the expression levels of specific messenger RNA (mRNA) transcripts. In the context of this compound research, qRT-PCR has been used to examine the effects of an this compound dimer (NADD) on the expression of genes involved in inflammatory pathways. The results showed that NADD could inhibit the mRNA levels of proteins in the TLR4/NF-κB and NLRP3/Caspase-1 signaling pathways. nih.gov
Western Blot analysis is a technique used to detect and quantify specific proteins in a sample. It has been instrumental in demonstrating that this compound dimers can inhibit the protein levels of key inflammatory mediators. For example, western blot analysis revealed that NADD inhibits the protein levels of Toll-like receptor 4 (TLR4), nuclear factor kappa-B (NF-κB), and components of the NLRP3 inflammasome. nih.gov
Transcriptome Analysis, which involves sequencing all RNA molecules in a sample, can provide a global view of the changes in gene expression in response to treatment with a compound like this compound. This powerful technique can help to identify novel pathways and molecular targets affected by the compound.
| Technique | Purpose in this compound Research | Example Finding | Reference |
| qRT-PCR | To quantify the expression of specific genes. | An this compound dimer was shown to reduce the mRNA expression of inflammatory pathway components. | nih.gov |
| Western Blot | To detect and quantify specific proteins. | An this compound dimer was found to inhibit the protein expression of TLR4, NF-κB, and NLRP3. | nih.gov |
| Transcriptome Analysis | To analyze the complete set of RNA transcripts and understand global changes in gene expression. | This technique offers a comprehensive view of the cellular response to this compound. |
Metabolomics and Pathway Analysis
Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. This approach, combined with pathway analysis, can elucidate the metabolic fate and biological impact of this compound.
Metabolomics studies, often utilizing techniques like UPLC-QTOF-MS/MS, have been conducted to systematically profile the in vivo metabolites of this compound oligomers. In one such study on rats, researchers identified numerous metabolites in plasma, urine, bile, and feces, suggesting that this compound oligomers are primarily absorbed in the form of their metabolites. nih.gov The major metabolic reactions were identified as oxidation, hydrogenation, methylation, sulfation, and glucuronidation. nih.gov
Pathway Analysis is then used to interpret the metabolomics data and identify the biological pathways that are perturbed by this compound. For example, analysis of the metabolites of an this compound dimer suggested that enterohepatic circulation might be involved in its in vivo disposition. nih.gov This information is crucial for understanding the compound's bioavailability and mechanism of action.
Molecular Docking and Surface Plasmon Resonance
These techniques are used to investigate the direct physical interactions between this compound derivatives and their potential protein targets.
Molecular Docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It has been used to explore the potential binding of this compound dimers to specific protein targets. For instance, molecular docking studies were performed to investigate the interaction between anti-inflammatory and antioxidative this compound dimers and their potential molecular targets. mdpi.com
Surface Plasmon Resonance (SPR) is a real-time, label-free technique for monitoring biomolecular interactions. SPR assays have been used to confirm the direct binding of this compound derivatives to their targets. In one study, SPR was used to demonstrate that an this compound dimer (NADD) directly binds to the TLR4-MD2 protein complex with a specific affinity (KD value of 8.8 μM). nih.govnih.gov This provided strong evidence that TLR4 is a direct target of NADD. nih.gov
| Technique | Purpose in this compound Research | Example Finding | Reference |
| Molecular Docking | To predict the binding mode of this compound derivatives to protein targets. | Used to explore the potential bioactive mechanisms of anti-inflammatory and antioxidative this compound dimers. | mdpi.com |
| Surface Plasmon Resonance | To confirm and quantify the direct binding between this compound derivatives and their molecular targets. | Demonstrated the direct binding of an this compound dimer to the TLR4-MD2 protein complex. | nih.govnih.gov |
Research Frontiers and Future Directions for N Acetyldopamine Studies
Elucidation of Unclear Physiological Roles in Mammals
The presence of N-Acetyldopamine in mammalian systems, including in the human liver, kidney, and urine, has been confirmed, yet its specific physiological functions are not well understood. hmdb.ca Unlike its clear role in insects, its purpose in mammals is an area of active investigation. Research has indicated that urinary levels of this compound are significantly higher in children with neuroblastoma, suggesting a potential link to certain pathological states. hmdb.ca
Future research will likely focus on several key questions. Determining the precise metabolic pathways that lead to NADA synthesis and degradation in mammalian cells is a fundamental step. While it is known to be a metabolite of dopamine (B1211576), the specific enzymatic processes and their regulation are yet to be fully characterized. hmdb.ca Furthermore, studies have shown that this compound can inhibit lipopolysaccharide-induced lipid peroxidation in the brains of rats, pointing towards a potential neuroprotective or antioxidant role. hmdb.ca Exploring its activity within the central nervous system (CNS) is a critical research direction, particularly concerning its potential interactions with dopaminergic pathways and its influence on oxidative stress. Clarifying these roles could reveal NADA as a novel biomarker or a modulator of physiological and pathophysiological processes in mammals.
Further Characterization of Dimeric and Polymeric Forms
Beyond the monomeric form, this compound can form a variety of complex structures, including dimers, trimers, and other oligomers. researchgate.net These have been primarily isolated and identified from insects and traditional Chinese medicines derived from them, such as Cicadae Periostracum (the slough of the cicada nymph). researchgate.netresearchgate.net These oligomers exhibit significant structural diversity, including various isomers and enantiomers. researchgate.netnih.gov
The characterization of these complex forms is an ongoing effort. Modern analytical techniques such as high-resolution electrospray ionization mass spectrometry (HRESIMS) and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in elucidating the structures of newly discovered dimers and trimers. nih.govmdpi.com For instance, research on Cicadae Periostracum has led to the isolation of previously undescribed NADA trimer racemates, named percicamides. nih.gov Similarly, studies on the adult Vespa velutina auraria Smith (a species of hornet) have identified new and known this compound dimers. mdpi.comnih.gov
A key research frontier is understanding the polymerization mechanisms that lead to these diverse structures. While the polymerization of dopamine to form polydopamine is an area of intense study, the specific processes for NADA are less understood. researchgate.netrsc.org Future work will need to focus on identifying the enzymes and reaction conditions that favor the formation of specific dimers and polymers. Characterizing the physical and chemical properties of these oligomers is also essential for understanding their biological activities and potential applications.
| This compound Oligomer | Source Organism/Material | Key Findings |
| Dimers | Vespa velutina auraria (Hornet) | Isolation of new and known structurally diverse dimers; some show anti-inflammatory and antioxidant activity. mdpi.com |
| Dimers & Monomers | Periostracum Cicadae (Cicada Slough) | Isolation of new enantiomeric mixtures of this compound dimers and monomers. nih.gov |
| Trimers | Cicadae Periostracum | Identification of six new this compound trimer racemates (percicamides A-F). nih.gov |
| Oligomers (Dimers to Pentamers) | Cicadae Periostracum | Identification of dimers, trimers, tetramers, and pentamers as major bioactive ingredients. researchgate.net |
| Dimers & Trimers | Aspongopus chinensis (Insect) | Isolation and structural elucidation of this compound trimers and dimers. researchgate.net |
Therapeutic Potential of this compound and its Derivatives
The diverse biological activities of this compound and its derivatives have made them promising candidates for therapeutic development. A significant body of research points to their potent anti-inflammatory and antioxidant properties. researchgate.netmdpi.comnih.gov
One of the most promising areas is in the treatment of inflammation-related conditions. An this compound dimer (NADD) has been shown to inhibit neuroinflammation by suppressing the TLR4/NF-κB and NLRP3/Caspase-1 signaling pathways, suggesting its potential use in neurodegenerative diseases. nih.gov Other NADA derivatives have demonstrated the ability to regulate the differentiation of CD4+ T cells, which are critical in immune responses, indicating a potential for cancer immunotherapy. researchgate.netnih.gov
Furthermore, research has uncovered other therapeutic possibilities:
Antitumor Activity : this compound displayed significant antitumor effects in mouse models of leukemia by selectively inhibiting DNA synthesis in tumor cells while having minimal impact on healthy bone marrow or gastrointestinal cells. nih.gov
Antithrombotic Effects : Certain this compound dimers have been identified as novel antithrombotic compounds that exhibit both Factor Xa inhibition and antiplatelet aggregation activity, with a potentially low risk of bleeding. researchgate.net
Neuroprotective and Other CNS Effects : Extracts containing this compound dimers have shown potential in ameliorating insomnia in rat models by modulating neurotransmitter levels and protein expression in the hypothalamus. researchgate.net This, combined with its anti-inflammatory properties, suggests a broader potential for treating CNS disorders. nih.gov
Future research will focus on synthesizing novel derivatives to optimize potency and selectivity for specific targets. Preclinical and clinical studies are the necessary next steps to validate the therapeutic efficacy of these compounds in various disease models.
| Potential Therapeutic Application | Compound Type | Observed Effect/Mechanism | Supporting Evidence |
| Anti-Neuroinflammation | Dimer (NADD) | Inhibits TLR4/NF-κB and NLRP3/Caspase-1 pathways. | nih.gov |
| Antitumor | Monomer | Selectively suppresses thymidine (B127349) incorporation in leukemia cells. | nih.gov |
| Immunomodulation | Monomer/Dimer Derivatives | Regulates Th1 and Th17 cell differentiation. | researchgate.netnih.gov |
| Antithrombotic | Dimers | Inhibits Factor Xa and platelet aggregation. | researchgate.net |
| Insomnia Treatment | Dimer | Modulates neurotransmitter levels (5-HT, GABA, DA) in the hypothalamus. | researchgate.net |
| Antioxidant | Dimers | Shows potent antioxidant activity, stronger than vitamin C at certain concentrations. | mdpi.com |
Comparative Studies Across Diverse Biological Systems
A fascinating area of this compound research involves comparing its role across different life forms, most notably between insects and mammals. In insects, NADA is a well-established, essential component in the sclerotization pathway, which is responsible for hardening the cuticle after molting. wikipedia.orgglpbio.com The enzymes and metabolic pathways for this process are relatively well-defined in various insect species, such as the desert locust (Schistocerca gregaria) and the flesh fly (Sarcophaga bullata). nih.govnih.gov Interestingly, the use of NADA as a sclerotizing precursor results in a colorless cuticle, whereas the use of a related compound, N-β-alanyldopamine (NBAD), produces a brown cuticle. nih.gov
In stark contrast, the role of NADA in mammals remains obscure. hmdb.ca While it is an endogenous metabolite, its concentration is low, and its physiological purpose is not clearly defined. Comparative studies are crucial for generating hypotheses about its function in mammals. For instance, could the antioxidant properties observed in vitro be a primary function in mammals, representing an evolutionary repurposing of the molecule? hmdb.ca
Future comparative studies could explore the presence and function of NADA in a wider range of species, including other vertebrates and invertebrates. This could provide insights into the evolutionary history of dopamine metabolism and the various biological roles that NADA has adopted over time. Understanding why such a critical pathway in insects is maintained, albeit in a cryptic form, in mammals could unlock new knowledge about mammalian metabolism and physiology.
Advanced Enzymology and Structural Biology of Related Enzymes
Understanding the enzymes that synthesize and modify this compound is fundamental to manipulating its pathways for therapeutic or biotechnological purposes. In insects, several enzymes in the NADA metabolic pathway have been identified. For example, research on Sarcophaga bullata has detailed a soluble enzyme system that converts NADA into other products through intermediates like NADA quinone and NADA quinone methide. nih.gov This process involves a phenoloxidase component as well as specific isomerases that catalyze the complex transformations. nih.gov Similarly, the biosynthesis of NADA in the nervous tissue of Schistocerca gregaria has been shown to proceed from L-tyrosine via tyramine (B21549). nih.gov
A major frontier is the application of advanced enzymology and structural biology techniques to these and other related enzymes. funaab.edu.ng To date, there is a lack of high-resolution crystal structures for most of the key enzymes in the NADA pathway. Structural biology studies, such as X-ray crystallography and cryo-electron microscopy, could reveal the precise three-dimensional architecture of their active sites. This information is invaluable for:
Understanding Catalytic Mechanisms : Elucidating how these enzymes achieve their specific chemical transformations.
Rational Drug Design : Designing specific inhibitors or activators for therapeutic purposes. For example, understanding the structure of the enzymes that produce NADA could allow for the development of drugs that modulate its levels in diseases where it is implicated, such as neuroblastoma.
Biotechnological Applications : Engineering these enzymes for use as biocatalysts.
Future research should aim to isolate, purify, and crystallize the key enzymes from both insect and mammalian systems to determine their structures and explore their mechanisms in detail. nih.gov This would bridge the gap between the known metabolic pathways and a deeper, structure-based understanding of their function.
Q & A
Basic: What methodologies are recommended for detecting N-Acetyldopamine in biological samples?
NADA can be quantified using liquid chromatography (LC) coupled with electrochemical detection (ECD) or mass spectrometry (MS) . For example:
- HPLC-ECD offers high sensitivity for catecholamines, detecting NADA at nanomolar concentrations in insect brains .
- UPLC-Q-TOF-MS/MS enables metabolite profiling in complex matrices (e.g., plasma, urine), identifying NADA oligomers in traditional medicine formulations .
Methodological Tip : Optimize mobile phase pH (e.g., acidic buffers) to stabilize catecholamine oxidation during LC separation .
Basic: What is the role of NADA in insect physiology?
NADA serves as a sclerotization precursor in insect cuticles. During pupation, NADA polymerizes with tyrosine residues to form rigid, melanin-like structures. Key findings:
- In Polistes wasps, NADA levels are 1.3× higher in foundresses than in gynes, correlating with cuticle hardening .
- Radiolabeling studies in Manduca sexta show NADA integrates into acid-insoluble cuticular fractions, suggesting copolymerization with proteins .
Experimental Design : Use radiolabeled tyrosine or NADA to track incorporation into cuticles via autoradiography .
Basic: What analytical challenges arise in quantifying NADA and its derivatives?
Challenges include sensitivity, selectivity, and matrix interference:
- GC-NPD (nitrogen-phosphorus detection) requires derivatization for volatility, risking artifact formation .
- LC-MS/MS must differentiate NADA from isomers (e.g., N-acetyltyramine) using high-resolution mass filters (e.g., Q-TOF) .
Validation Criteria : Ensure LOQ ≤ 1 ppm for pharmaceutical impurity profiling, adhering to ICH guidelines .
Advanced: How are NADA dimers synthesized and characterized for bioactivity studies?
NADA dimers (e.g., NADA dimer-2) are isolated via ethanol extraction followed by chromatographic purification (e.g., silica gel, HPLC). Key steps:
- HRESIMS and 2D-NMR (COSY, HMBC) confirm dimer structures, such as C20H20N2O6 .
- In vitro assays assess bioactivity: Dimer-2 inhibits NF-κB (IC50: 10 µM) and LDL oxidation (IC50: 5 µM) .
Synthetic Tip : Use methanol as a solvent for dimer stability during storage (2–8°C, dark) .
Advanced: How does NADA form semiquinone radicals, and how are they studied?
NADA oxidizes to semiquinone radicals under alkaline conditions, detectable via electron spin resonance (ESR) :
- In aqueous Zn²⁺ solutions, NADA radicals exhibit hyperfine splitting constants: aₕ(5) = 4.00 G, aₕ(3) = 3.25 G .
- Solvent polarity impacts radical stability; higher water content reduces coupling resolution .
Methodological Note : Use spin traps (e.g., DMPO) to stabilize transient radicals for ESR analysis.
Advanced: What are the metabolic pathways of NADA in mammals?
In humans, NADA undergoes glucuronidation (90% of total excretion) and is excreted in urine (0.485 µmol/day). Key insights:
- Urinary NADA levels are 13× higher in neuroblastoma patients, suggesting diagnostic potential .
- Sepiapterin reductase inhibition by NADA (Ki: 2.5 µM) links it to neurotransmitter regulation .
Analytical Approach : Use GC-MS with deuterated internal standards to quantify free vs. conjugated NADA .
Advanced: How does NADA exert antioxidant effects in cellular models?
NADA dimer-2 reduces ROS generation and lipid peroxidation via:
- Scavenging free radicals (IC50: 8 µM in LDL oxidation assays) .
- Inhibiting NF-κB nuclear translocation in LPS-stimulated macrophages .
Experimental Validation : Measure ROS using DCFH-DA fluorescence and NF-κB activity via luciferase reporter assays .
Advanced: How should N-nitrosamine risks be assessed in NADA-containing pharmaceuticals?
Follow ICH M7(R2) guidelines:
- Conduct literature reviews to evaluate structural analogs (e.g., amine nitrosation potential) .
- Use LC-HRMS to detect nitrosamines at ≤1 ppm, validated for specificity against matrix interferences .
Case Study : Ranitidine contamination highlights the need for process controls (e.g., nitrite scavengers) .
Advanced: What are the cross-species implications of NADA’s biological roles?
- Insects : NADA is a sclerotization agent; knockdown via RNAi reduces cuticle rigidity .
- Mammals : NADA modulates dopamine metabolism and oxidative stress, with potential therapeutic relevance .
Comparative Study : Profile NADA levels in Polistes brains and human urine using targeted metabolomics .
Advanced: What pharmacokinetic properties influence NADA’s bioavailability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
